molecular formula C16H23NO B3171392 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine CAS No. 946682-18-4

4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine

Cat. No. B3171392
CAS RN: 946682-18-4
M. Wt: 245.36 g/mol
InChI Key: OKAYEJSMRYZRTQ-UHFFFAOYSA-N
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Description

4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine, or 4-DIP, is an organic compound belonging to the piperidine family. It is a white, crystalline solid that is soluble in water, alcohols, and other organic solvents. 4-DIP has been of interest to chemists and scientists due to its unique properties and potential applications in various fields.

Scientific Research Applications

4-DIP has been used in a variety of scientific research applications, including the study of its anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been used in the study of its effects on the central nervous system, as well as its potential applications in the treatment of pain and other neurological disorders.

Mechanism of Action

The exact mechanism of action of 4-DIP is not yet fully understood. However, it is believed to interact with a variety of receptors, including G-protein coupled receptors, ion channels, and enzymes, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
4-DIP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, reduce oxidative stress, and inhibit the growth of certain cancer cells. It has also been shown to have an analgesic effect, as well as a sedative effect.

Advantages and Limitations for Lab Experiments

The advantages of using 4-DIP in lab experiments include its relatively low cost and easy availability. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation is that the exact mechanism of action is not yet fully understood, which may limit the accuracy of results.

Future Directions

Future research on 4-DIP could focus on further elucidating its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further research could be done to explore the potential of 4-DIP as an analgesic and sedative agent. Other potential future directions include the development of new synthesis methods and the exploration of its potential applications in other fields, such as materials science and industrial chemistry.

properties

IUPAC Name

4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-2-14-4-5-16(12-15(14)3-1)18-11-8-13-6-9-17-10-7-13/h4-5,12-13,17H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAYEJSMRYZRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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